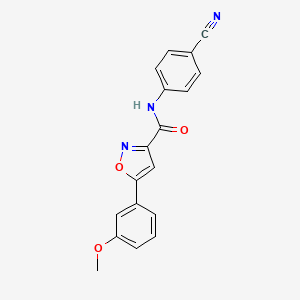

![molecular formula C14H19N5OS B4461357 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B4461357.png)

2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide

Vue d'ensemble

Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . These compounds contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their versatile chemical properties and are used in various fields such as pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

While specific synthesis methods for your compound are not available, general methods for synthesizing 1,2,4-triazole derivatives involve the use of starting materials like succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be complex and varies based on the specific substituents attached to the triazole ring . The structure can be studied using techniques like NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can be quite diverse, depending on the specific substituents attached to the triazole ring . These reactions often involve the opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives depend on their specific structure. For example, 3-Amino-1,2,4-triazole is a colorless/white crystal or powder, odorless, with a density of 1.138 g/mol, and soluble in water .Applications De Recherche Scientifique

Synthesis of Triazole Derivatives

Triazole compounds, such as the one , are often used as building blocks in the synthesis of more complex molecules. The amino and thiol groups present in this compound can act as sites for further chemical reactions, leading to a wide range of derivatives with potential applications in medicinal chemistry and materials science .

Pharmacological Research

The structural features of triazoles make them suitable candidates for drug development. They are known to exhibit a range of biological activities, including antifungal, antibacterial, and antiviral properties. This particular compound could be explored for its pharmacological potential, especially as a lead compound in the development of new therapeutics .

Agricultural Chemistry

Triazole derivatives have been used as herbicides and fungicides in agriculture. The specific structure of this compound suggests it could be investigated for its efficacy in controlling plant diseases or as a growth regulator, contributing to the development of new agrochemicals .

Material Science

The unique properties of triazoles, such as thermal stability and the ability to form coordination complexes, make them interesting candidates for material science applications. This compound could be utilized in the creation of new polymers, coatings, or as a ligand in metal-organic frameworks (MOFs) .

Photoluminescent Materials

Triazoles are known to exhibit photoluminescence, which can be harnessed in the development of optical materials. The compound could be studied for its potential use in organic light-emitting diodes (OLEDs) or as a fluorescent marker in biological imaging .

Corrosion Inhibition

The triazole ring has been identified as an effective moiety for corrosion inhibition. This compound could be applied in the protection of metals against corrosion, particularly in acidic environments. Research into its mechanism of action could lead to the development of new corrosion inhibitors .

Mécanisme D'action

Target of Action

The primary target of 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide is the enzyme catalase . Catalase is an important enzyme in cells that helps to detoxify hydrogen peroxide (H2O2), a byproduct of cellular metabolism, by converting it into water (H2O) and oxygen (O2) .

Mode of Action

The compound acts as a non-reversible inhibitor of catalase . This means it binds to the enzyme and prevents it from carrying out its normal function of breaking down hydrogen peroxide

Biochemical Pathways

By inhibiting catalase, the compound affects the hydrogen peroxide breakdown pathway . This could potentially lead to an accumulation of hydrogen peroxide in the cell, which can cause oxidative stress and damage to cellular components.

Result of Action

The inhibition of catalase by the compound could potentially lead to an accumulation of hydrogen peroxide in the cell, causing oxidative stress and damage to cellular components . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of its environment, as suggested by the pH-dependent solubility of similar compounds . .

Safety and Hazards

Propriétés

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5OS/c1-10(7-8-11-5-3-2-4-6-11)16-12(20)9-21-14-17-13(15)18-19-14/h2-6,10H,7-9H2,1H3,(H,16,20)(H3,15,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTOIQCQAHCRQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)CSC2=NNC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4461280.png)

![N-(2-fluorophenyl)-N-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4461282.png)

![4-[ethyl(ethylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4461287.png)

![N,3-dimethyl-4-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4461292.png)

![3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4461308.png)

![5-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B4461311.png)

![N-(3-chloro-4-methylphenyl)-4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461313.png)

![3,4-dimethyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B4461336.png)

![3-(4-fluorophenyl)-2-methyl-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4461345.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461346.png)

![N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B4461367.png)

![7-[3-(dimethylamino)propyl]-5,6-dimethyl-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4461373.png)

![4-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B4461379.png)